molecular formula C16H21NO2 B14399024 1-Benzyl-6-methylazonane-2,5-dione CAS No. 88187-37-5

1-Benzyl-6-methylazonane-2,5-dione

Cat. No.: B14399024
CAS No.: 88187-37-5
M. Wt: 259.34 g/mol
InChI Key: XAUFERMLUIFTLA-UHFFFAOYSA-N
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Description

1-Benzyl-6-methylazonane-2,5-dione is an organic compound with the molecular formula C12H15NO2 It is a member of the azonane family, characterized by a six-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-methylazonane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methylazonane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced azonane derivatives.

    Substitution: Formation of substituted azonane compounds.

Scientific Research Applications

1-Benzyl-6-methylazonane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-methylazonane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

    1-Benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione: Similar structure with a piperazine ring.

    Hexazinone: A triazine derivative with herbicidal properties.

    Thiazoles: Compounds with a thiazole ring, known for diverse biological activities.

Uniqueness: 1-Benzyl-6-methylazonane-2,5-dione is unique due to its specific azonane ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88187-37-5

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

1-benzyl-6-methylazonane-2,5-dione

InChI

InChI=1S/C16H21NO2/c1-13-6-5-11-17(16(19)10-9-15(13)18)12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

XAUFERMLUIFTLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C(=O)CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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